![molecular formula C19H20N4O3S B2526985 2-(Benzo[d]oxazol-2-ylthio)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone CAS No. 1208788-09-3](/img/structure/B2526985.png)
2-(Benzo[d]oxazol-2-ylthio)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(Benzo[d]oxazol-2-ylthio)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its heterocyclic components and functional groups. Although the specific compound is not directly studied in the provided papers, related structures with benzo[d]oxazole, oxadiazole, and piperidine moieties have been synthesized and characterized, which can provide insights into the behavior of similar compounds.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from various precursors. For instance, the synthesis of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime involved the use of piperonal and was characterized by NMR, UV-Vis spectroscopy, and X-ray crystallography . Similarly, the synthesis of new 1,3,4-oxadiazole derivatives was achieved using (Z)-3-benzylidene phthalide as a precursor, undergoing reactions such as cycloaddition with hydrazine hydrate and subsequent reactions to yield the final products . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic methods and X-ray crystallography. For example, the benzo[d]thiazole derivative was studied both theoretically and experimentally, with its molecular geometry optimized using density functional theory (DFT) and compared with X-ray diffraction data . The crystal structure analysis often reveals the presence of hydrogen bonds and other noncovalent interactions that contribute to the stability of the molecular conformation.
Chemical Reactions Analysis
The reactivity of such compounds can be inferred from their functional groups and electronic structure. The electronic transitions and spectral features of related compounds have been studied using time-dependent DFT (TD-DFT) calculations, which can predict how the compound might behave in various chemical reactions . The presence of oxadiazole rings, for instance, is known to confer certain reactivity patterns, such as nucleophilic substitution or participation in cycloaddition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using spectroscopic methods and thermal analysis. For example, the thermal behavior of a benzo[d]thiazole derivative was summarized using TG/DTA thermogram, which provides information on the material's stability against temperature . The frontier molecular orbitals and molecular electrostatic potential maps give insights into the electron distribution and potential reactive sites on the molecule . These analyses are crucial for understanding the properties of the compound and predicting its behavior in different environments.
科学的研究の応用
Synthesis and Anticancer Agents
A study by Abu‐Hashem and Aly (2017) presents the synthesis of novel compounds, including derivatives with 1,3,4-oxadiazole moieties, showing cytotoxic activities against tumors. These compounds, through their structural diversity, highlight the potential therapeutic applications of such molecules in anticancer research Abu‐Hashem & Aly, 2017.
Antimicrobial Activity
Vankadari et al. (2013) synthesized a series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles, showing significant antibacterial and moderate antifungal activities. This study illustrates the compound's role in developing new antimicrobial agents Vankadari et al., 2013.
Electrochemical Synthesis
Amani and Nematollahi (2012) explored the electrochemical synthesis of new arylthiobenzazoles, demonstrating the chemical versatility and potential for creating targeted molecules for various applications. This method's efficiency offers a novel pathway for synthesizing related compounds Amani & Nematollahi, 2012.
Crystal Structure Analysis
Xu et al. (2005) reported on the crystal structure of a compound with a 1,3,4-oxadiazole ring, providing insights into the molecular conformation and intermolecular interactions. Understanding these structural details is crucial for designing molecules with specific biological functions Xu et al., 2005.
Cytotoxic Studies and Docking Studies
Govindhan et al. (2017) synthesized a compound using a click chemistry approach, evaluated its cytotoxicity, and conducted docking studies to understand its interaction with proteins. This research demonstrates the potential of such compounds in drug discovery and development Govindhan et al., 2017.
Antitubercular Activity
Venugopal et al. (2020) designed and synthesized derivatives showing potent anti-tubercular activity, highlighting the compound's relevance in addressing infectious diseases. Docking studies provided insights into the molecular interactions responsible for the observed biological activities Venugopal et al., 2020.
特性
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c24-16(11-27-19-20-14-3-1-2-4-15(14)25-19)23-9-7-13(8-10-23)18-22-21-17(26-18)12-5-6-12/h1-4,12-13H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWAWVWVGRJCCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)CSC4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

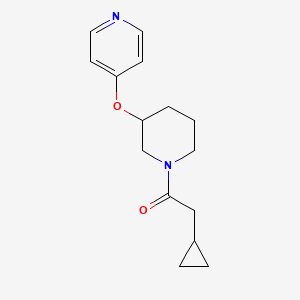

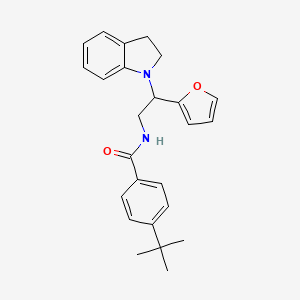
![5-methyl-7-(4-nitrophenyl)-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2526909.png)
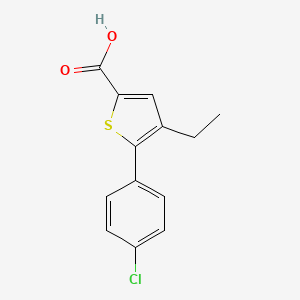
![N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2526914.png)
![N-[4-(2-chloropropanoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2526915.png)
![3-(2,4-Dimethylphenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2526917.png)
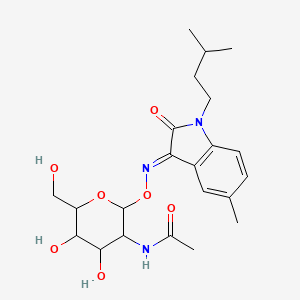
![6-(1H-pyrazol-1-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2526921.png)
![2-(4-(((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenoxy)acetamide](/img/structure/B2526922.png)
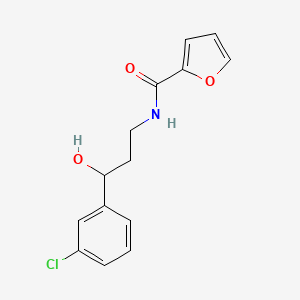

![2-methyl-N-pentan-3-ylpyrazolo[1,5-a]quinazolin-5-amine](/img/structure/B2526925.png)